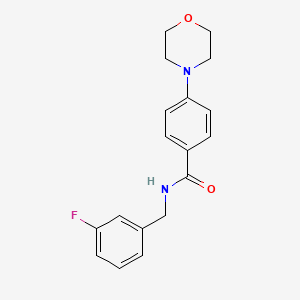
N-(3-fluorobenzyl)-4-(4-morpholinyl)benzamide
Vue d'ensemble
Description
N-(3-fluorobenzyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C18H19FN2O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.14305602 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gastrokinetic Activity
Studies have identified compounds structurally similar to "N-(3-fluorobenzyl)-4-(4-morpholinyl)benzamide" as potent gastrokinetic agents. For instance, derivatives with specific substituents have demonstrated significant enhancement in gastric emptying activity in animal models. Such compounds have shown higher activity compared to traditional gastrokinetic drugs, with some variants being devoid of dopamine D2 receptor antagonistic activity, highlighting their potential in gastrokinetic applications without the side effects commonly associated with dopamine antagonism (Kato et al., 1991).
Carbonic Anhydrase Inhibition
Research has also explored the inhibition of carbonic anhydrase isoenzymes, where aromatic sulfonamide inhibitors, including structures related to "this compound," have been evaluated. These inhibitors have demonstrated nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Antifungal and Anticancer Activities
The synthesis and biological evaluation of compounds bearing the "this compound" scaffold have shown promising antifungal and anticancer activities. Specific derivatives have been noted for their significant larvicidal activity and inhibitory effects on cancer cell proliferation. These findings indicate the potential utility of these compounds in developing new antifungal and anticancer agents (Gorle et al., 2016).
Fluorometric Detection and Molecular Imaging
Another application involves the design and synthesis of probes for the fluorometric detection of metal ions, such as Fe3+. Compounds related to "this compound" have been utilized in creating sensors that exhibit significant changes in fluorescence upon binding to specific ions, demonstrating their utility in environmental monitoring and biological imaging (Jothi et al., 2021).
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-3-1-2-14(12-16)13-20-18(22)15-4-6-17(7-5-15)21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYZUOACHOCPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4506373.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide](/img/structure/B4506382.png)
![4-[methyl(4-methylphenyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4506413.png)
![1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-2-ylurea](/img/structure/B4506417.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B4506425.png)
![5-Hydroxy-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one](/img/structure/B4506430.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B4506438.png)
methanone](/img/structure/B4506453.png)
methanone](/img/structure/B4506461.png)
![3-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B4506471.png)
![1-[5-TERT-BUTYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERAZINE](/img/structure/B4506478.png)
![6-Benzyl-2,5-dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4506481.png)
![N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYACETAMIDE](/img/structure/B4506487.png)
